N-(1-benzyl-1H-pyrazol-3-yl)-5-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” is a complex organic compound that features a pyrazole ring, a nitro group, and a thiadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” would typically involve multi-step organic synthesis. The process might start with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and other reagents that are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” would depend on its specific interactions with molecular targets. Typically, compounds with similar structures might inhibit enzymes or interact with receptors, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)amine
- N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}-1,3,4-thiadiazol-2-yl)amine
Uniqueness
The presence of the nitro group and the specific substitution pattern on the aromatic rings make “N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,4-THIADIAZOL-2-YL)AMINE” unique. These features could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H18N8O2S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C22H18N8O2S/c31-30(32)19-12-23-29(15-19)14-17-6-8-18(9-7-17)21-25-26-22(33-21)24-20-10-11-28(27-20)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2,(H,24,26,27) |
InChI Key |
WQZIOZFCFJCOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=CC=C(C=C4)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.